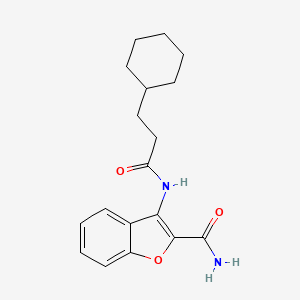

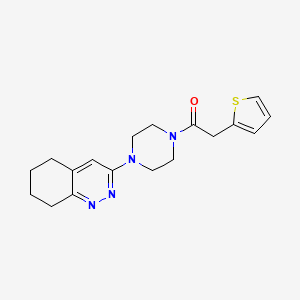

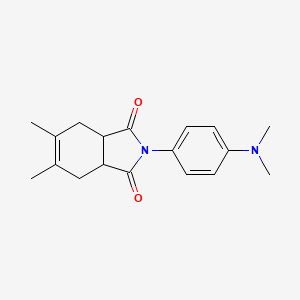

![molecular formula C16H20N2OS B2841809 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1371498-85-9](/img/structure/B2841809.png)

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is a chemical compound. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of such compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a thieno[3,2-c]pyridin-5-yl group, a prop-2-ynyl group, and a piperidin-4-yl group . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes and the Stork alkylation with enamine . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Aplicaciones Científicas De Investigación

Spectroscopic Properties and Theoretical Study

Research into the spectroscopic properties of related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into their electronic absorption, excitation, and fluorescence properties. These findings, supported by quantum chemistry calculations, suggest applications in materials science where specific light absorption or emission properties are required (I. A. Z. Al-Ansari, 2016).

Synthesis of 3-Aryl-2-sulfanylthienopyridines

A three-step synthesis procedure for creating 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones has been developed. This synthesis route provides a method for producing derivatives that could be useful in pharmaceuticals and chemical research due to their potential biological activity and as intermediates in organic synthesis (K. Kobayashi, T. Suzuki, Yuko Egara, 2013).

Antitumor Agents

Studies have identified thienopyridine and benzofuran derivatives as potent antitumor agents, indicating these compounds' relevance in developing new cancer therapies. The structure-activity relationships (SAR) explored in these studies lay the groundwork for future drug development efforts (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, Y. Sugano, 2004).

Novel Thieno-Fused Bicyclic Compounds

The synthesis of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold has been reported. Such compounds are of interest for their potential applications in material science and pharmacology, providing a new avenue for the synthesis of complex molecular architectures (Y. Mabkhot, Salah S. Aladdi, S. Al-showiman, A. Al-Majid, A. Barakat, H. Ghabbour, M. Shaaban, 2015).

Propiedades

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-2-7-17-8-3-13(4-9-17)16(19)18-10-5-15-14(12-18)6-11-20-15/h1,6,11,13H,3-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKORJLJVYIILHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N2CCC3=C(C2)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)

![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)